N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide
Description
N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclohexyl ring with difluoro and hydroxy substituents, and a cyclobutane carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO3/c12-11(13)6-1-3-7(8(11)15)14-9(16)10(17)4-2-5-10/h7-8,15,17H,1-6H2,(H,14,16)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNUOVNYFCATNM-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(F)F)O)NC(=O)C2(CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C(C1)(F)F)O)NC(=O)C2(CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide typically involves multiple steps:
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Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate, which can be achieved through the selective fluorination of a cyclohexane derivative
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Cyclobutane Carboxamide Formation: : The final step involves coupling the cyclohexyl intermediate with a cyclobutane carboxylic acid derivative under amide bond-forming conditions. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and automated systems may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The hydroxy groups present in the compound can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
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Reduction: : The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
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Biological Studies: : It is used in studies to understand the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
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Chemical Biology: : The compound serves as a probe to study the mechanisms of action of fluorinated molecules in biological pathways.
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Industrial Applications: : It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The hydroxy groups may also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
N-[(1S,2R)-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide: Lacks the difluoro substituents, which may result in different biological activity and binding properties.
N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclopentane-1-carboxamide: Similar structure but with a cyclopentane ring, which may affect its chemical reactivity and biological interactions.
Uniqueness
The unique combination of difluoro and hydroxy substituents in N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide distinguishes it from other compounds. These features can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
